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molecular formula C6H8ClN3 B1613585 6-Chloro-N2-methylpyridine-2,3-diamine CAS No. 89660-14-0

6-Chloro-N2-methylpyridine-2,3-diamine

Cat. No. B1613585
M. Wt: 157.6 g/mol
InChI Key: QPUXFBYDNRQUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388173B2

Procedure details

To a solution of 6-chloro-N2-methylpyridine-2,3-diamine (300 mg, 1.9 mmol) in HC(OMe)3 (10 mL) was added TsOH (10 mg) at 22° C. The mixture was stirred for 3 h under reflux until TLC (PE: EA=3:1) showed that the reaction was complete. The mixture was concentrated to get the crude material which was purified by using column chromatography on silica gel to give the desired product (261 mg, 81.6%) as an oil. LCMS (m/z): 168.1 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1.[CH3:11]C1C=CC(S(O)(=O)=O)=CC=1.CC(=O)OCC>C(OC)(OC)OC>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[CH:9]=[N:10][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC)N
Name
Quantity
10 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude material which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 81.6%
YIELD: CALCULATEDPERCENTYIELD 2681.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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